Clausindine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clausindine is a natural product found in Ruta montana, Ruta graveolens, and Ruta chalepensis with data available.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Activity

Clausindine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study reported the IC50 values for this compound's radical scavenging activity using different assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 32.4 |

| ABTS | 38.5 |

| β-Carotene Bleaching | 60.6 |

These values indicate that this compound is a potent antioxidant, surpassing many known antioxidants like butylated hydroxytoluene (BHT) in certain assays .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Research findings indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The following table summarizes its effectiveness against specific microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that this compound could be beneficial in treating infections caused by resistant strains of bacteria and fungi .

3. Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in cosmetic applications:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Tyrosinase | 179.5 |

This inhibition is significantly stronger than that of myricetin, a well-known tyrosinase inhibitor .

Case Studies

Case Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic models. The results showed that this compound administration led to a significant reduction in blood glucose levels and improved insulin sensitivity. This suggests potential applications in managing diabetes .

Case Study 2: Anti-aging Properties

Another research focused on the anti-aging effects of this compound due to its antioxidant capabilities. In vitro studies demonstrated that this compound could protect skin cells from oxidative damage caused by UV exposure, indicating its potential use in cosmetic formulations aimed at anti-aging .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Clausindine’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Target protein/receptor affected by this compound.

- Intervention: this compound’s molecular interactions.

- Comparison: Existing compounds with similar mechanisms.

- Outcome: Quantitative binding affinity or enzymatic inhibition data.

Ensure feasibility by aligning with available experimental tools (e.g., in vitro assays) .

Q. What experimental design principles are critical for synthesizing this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate reaction outcomes.

- Reproducibility : Document synthesis conditions (temperature, catalysts, solvent ratios) in detail, adhering to journal guidelines for primary data inclusion .

- Characterization : Use NMR, HPLC, and mass spectrometry for purity validation. For novel derivatives, provide full spectral data; for known compounds, cite prior literature .

Q. How to conduct a systematic literature review on this compound’s pharmacological properties?

- Methodological Answer :

- Databases : Use SciFinder and Web of Science to retrieve primary literature, filtering for review articles (2018–2025) to identify trends .

- Search Terms : Combine keywords (e.g., “this compound AND pharmacokinetics AND in vivo models”).

- Citation Tracking : Use tools like Connected Papers to map seminal studies and contradictions (e.g., conflicting toxicity reports) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, assay buffers).

- Meta-Analysis : Pool data from multiple studies to identify outliers or methodological biases (e.g., differences in compound purity).

- Iterative Refinement : Adjust hypotheses based on conflicting evidence (e.g., propose allosteric vs. competitive binding mechanisms) .

Q. What statistical approaches optimize this compound’s synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and yield.

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions.

- Quality Control : Apply ANOVA to compare batch-to-batch variability .

Q. How to integrate computational modeling with experimental data for this compound’s target prediction?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate this compound-protein interactions; validate with mutagenesis studies.

- Machine Learning : Train models on existing bioactivity datasets to predict off-target effects.

- Interdisciplinary Alignment : Ensure computational parameters (e.g., force fields) align with experimental conditions (e.g., pH, ionic strength) .

Q. Methodological Guidelines for Data Presentation

- Tables : Include synthesis optimization results (e.g., Table 1: Yield vs. Temperature for this compound Derivatives).

- Figures : Use sequence diagrams for mechanistic hypotheses or heatmaps for dose-response data.

- Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes .

Propiedades

Número CAS |

50886-70-9 |

|---|---|

Fórmula molecular |

C16H14O3 |

Peso molecular |

254.28 g/mol |

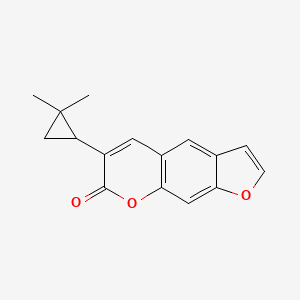

Nombre IUPAC |

6-(2,2-dimethylcyclopropyl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H14O3/c1-16(2)8-12(16)11-6-10-5-9-3-4-18-13(9)7-14(10)19-15(11)17/h3-7,12H,8H2,1-2H3 |

Clave InChI |

IXLICOBIKMGSAV-UHFFFAOYSA-N |

SMILES |

CC1(CC1C2=CC3=C(C=C4C(=C3)C=CO4)OC2=O)C |

SMILES canónico |

CC1(CC1C2=CC3=C(C=C4C(=C3)C=CO4)OC2=O)C |

Sinónimos |

clausindine rutolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.